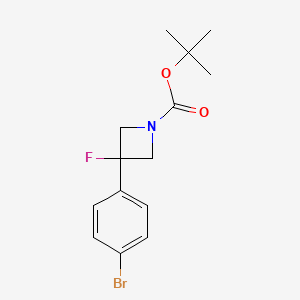

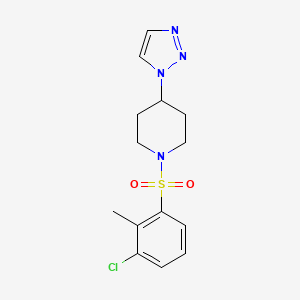

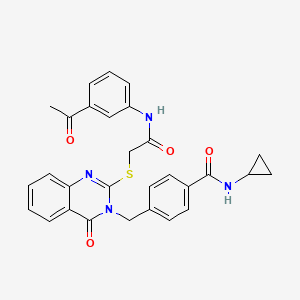

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate” and “tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate” are compounds that have similar structures . They are used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of related compounds often starts from simple commercially available materials. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole .

Molecular Structure Analysis

The connectivity and relative configuration of “tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate” was confirmed by an X-ray structure analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve several steps, including protection of functional groups, cyclization reactions, and olefination .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” include a molecular weight of 340.26, a boiling point of 398.5±42.0 °C (Predicted), and a density of 1.283±0.06 g/cm3 (Predicted) .

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Characterization

- Field : Organic Chemistry .

- Application : This compound could be synthesized and characterized using various techniques such as NMR, MS, elemental analysis, and X-ray .

- Method : The synthesis starts from a specific compound which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the t-butyl-ester is introduced using a Steglich-type esterification reaction .

- Results : The compound was formed in a highly diastereoselective manner as a racemic mixture of the trans-products .

-

Biological Evaluation

-

Chemical Transformations

- Field : Organic Chemistry .

- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .

- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .

- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

-

Biocatalytic Processes

- Field : Biotechnology .

- Application : The tert-butyl group could have possible applications in biocatalytic processes .

- Method : This involves the use of biological systems or their parts to speed up chemical reactions .

- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .

-

Chemical Transformations

- Field : Organic Chemistry .

- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .

- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .

- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

-

Biocatalytic Processes

- Field : Biotechnology .

- Application : The tert-butyl group could have possible applications in biocatalytic processes .

- Method : This involves the use of biological systems or their parts to speed up chemical reactions .

- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHGJPVZKDXWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)

![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)

![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)